molecular formula C6H9BrN4 B13167162 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13167162
M. Wt: 217.07 g/mol
InChI Key: UZQFYWSVFSTISL-NSCUHMNNSA-N
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Description

5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a but-2-en-1-yl group

Properties

Molecular Formula

C6H9BrN4

Molecular Weight

217.07 g/mol

IUPAC Name

5-bromo-1-[(E)-but-2-enyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9BrN4/c1-2-3-4-11-5(7)9-6(8)10-11/h2-3H,4H2,1H3,(H2,8,10)/b3-2+

InChI Key

UZQFYWSVFSTISL-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C(=NC(=N1)N)Br

Canonical SMILES

CC=CCN1C(=NC(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with but-2-en-1-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the bromine substituent, potentially yielding amine or alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or alkyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazole ring is a common motif in bioactive molecules, and modifications to this structure can lead to the discovery of new pharmacologically active compounds.

Medicine: In medicinal chemistry, derivatives of 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine are investigated for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine depends on its specific application. In biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

    Pathways: The compound may affect pathways involved in cell proliferation, apoptosis, or immune response, depending on its specific structure and modifications.

Comparison with Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of biological activities.

    5-Bromo-1H-1,2,4-triazole: A simpler analog with similar reactivity but lacking the but-2-en-1-yl group.

    1-(But-2-en-1-yl)-1H-1,2,4-triazole: Another analog without the bromine substituent.

Uniqueness: 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the but-2-en-1-yl group. This combination of substituents enhances its reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, while the but-2-en-1-yl group provides a site for oxidation and reduction reactions.

Biological Activity

5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

  • Molecular Formula : C₆H₉BrN₄
  • Molecular Weight : 217.07 g/mol
  • CAS Number : 1704252-86-7

Biological Activity Overview

Research indicates that compounds containing the triazole ring exhibit a wide range of biological activities. Specifically, 1,2,4-triazoles are recognized for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives. For example:

  • Case Study : A study assessed various triazole derivatives against breast cancer (MCF-7) and melanoma (A-375) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC₅₀ values lower than those of standard chemotherapeutics like methotrexate (MTX). For instance, compound 12j showed an IC₅₀ of 323 ± 2.6 μM against A-375 cells, while MTX had an IC₅₀ of 418 ± 2 μM .
CompoundCell LineIC₅₀ (μM)
12jA-375323 ± 2.6
MTXA-375418 ± 2
12kMCF-7175 ± 3.2
MTXMCF-7343 ± 3.6

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties:

  • Mechanism : The triazole ring can inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes.

Research has shown that various triazole derivatives exhibit effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, triazoles have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce cytokine production.

Structure-Activity Relationship (SAR)

The structure of triazole compounds significantly influences their biological activity. Modifications to the substituents on the triazole ring can enhance potency and selectivity against specific targets. For example:

  • Substituent Variation : The introduction of different alkyl or aryl groups at specific positions on the triazole ring can lead to improved binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms .

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